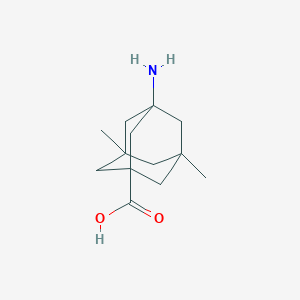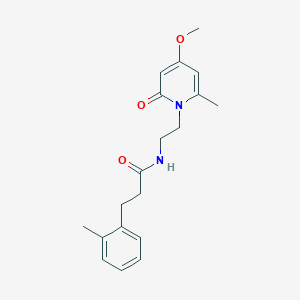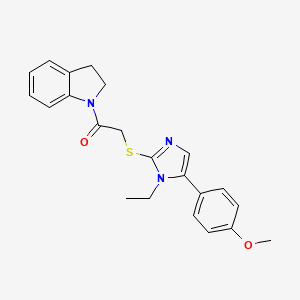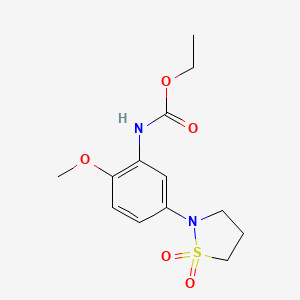
2-Cyclopropylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanones are a type of cyclic compound with a ketone functional group. They are typically colorless, oily liquids with an acetone-like smell .
Molecular Structure Analysis
Cyclohexanones have a six-carbon cyclic molecule with a ketone functional group. The general formula for a cyclohexanone composed of n carbons is CnH2n .Physical And Chemical Properties Analysis
Cyclohexanones, like other cyclic compounds, have unique physical and chemical properties. They are typically colorless, oily liquids. They are also flammable and have an acetone-like smell .Mecanismo De Acción
2-Cyclopropylcyclohexan-1-one is an effective inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of the enzyme's active site, which prevents the enzyme from binding to its substrate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, as well as to reduce inflammation and pain. In addition, this compound has been shown to have anti-bacterial and anti-fungal properties, and to reduce cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyclopropylcyclohexan-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. In addition, it is soluble in a variety of solvents, and it is stable under a wide range of conditions. However, this compound is volatile, and it can be difficult to work with in the laboratory.
Direcciones Futuras
In the future, 2-Cyclopropylcyclohexan-1-one could be used to develop new drugs and other compounds for the pharmaceutical and chemical industries. It could also be used to study the mechanism of action of drugs and other compounds, as well as to study the structure of proteins. In addition, this compound could be used to develop new methods for synthesizing compounds and to study the interactions between molecules. Finally, this compound could be used to study the effects of environmental toxins on human health.
Métodos De Síntesis
2-Cyclopropylcyclohexan-1-one can be synthesized from cyclopropyl bromide and cyclohexanone in the presence of a base catalyst. The reaction proceeds in two steps: the first step is the nucleophilic substitution of the cyclopropyl bromide with the cyclohexanone, and the second step is the intramolecular cyclization of the intermediate to form this compound. The reaction is usually carried out in a basic medium such as sodium hydroxide or potassium hydroxide.
Aplicaciones Científicas De Investigación
2-Cyclopropylcyclohexan-1-one has been used in a wide range of scientific research applications, including the study of enzyme-catalyzed reactions, protein-protein interactions, and drug metabolism. It has also been used to study the binding of ligands to proteins, the mechanism of action of drugs, and the structure of proteins. In addition, this compound has been used in the synthesis of new pharmaceuticals, as well as in the development of new drugs.
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclopropylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-4-2-1-3-8(9)7-5-6-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWSVMYVPWUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24892-74-8 |
Source


|
| Record name | 2-cyclopropylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 7-(benzo[c][1,2,5]thiadiazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2902361.png)
![N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2902362.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2902363.png)



![2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2902369.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide](/img/structure/B2902373.png)

![N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2902375.png)
